1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
The compound 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone is an interesting organic molecule with potential applications in several scientific fields. Its structure consists of a pyridazine ring substituted with a methoxy group, connected via an ether linkage to a pyrrolidine ring, which is further connected to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the Pyridazine Ring: : The synthesis begins with the formation of the pyridazine ring, typically through the reaction of hydrazine with a 1,4-dicarbonyl compound in the presence of a base.
Methoxylation: : A methoxy group is introduced to the 6th position of the pyridazine ring using a nucleophilic substitution reaction with methanol in the presence of a suitable catalyst.
Formation of the Ether Linkage: : The methoxypyridazine is then reacted with a halopyrrolidine derivative under basic conditions to form an ether linkage, creating the intermediate pyrrolidine compound.
Formation of the Amide Bond: : The pyrrolidine intermediate is then reacted with piperidine-1-carboxylic acid or its activated derivative to form an amide bond, resulting in the target compound.
Industrial Production Methods
In an industrial setting, the production of 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone would involve optimization of the synthetic route to ensure high yield and purity. This might include continuous flow reactions, automated synthesis equipment, and stringent purification processes.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound can undergo oxidation reactions, potentially affecting the methoxy group or the pyrrolidine ring.
Reduction: : Reduction reactions might target the carbonyl group in the molecule.
Substitution: : Electrophilic or nucleophilic substitution reactions could modify the pyridazine ring or the piperidine ring.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions may vary, but typically involve bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: : Formation of more oxidized derivatives, such as carboxylic acids.
Reduction: : Reduced forms of the compound, such as alcohols or amines.
Substitution: : Derivatives with substituted groups on the pyridazine or piperidine rings.
Scientific Research Applications
The compound 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone has diverse applications, including:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Medicine: : Research into its potential as a pharmacophore in drug development for treating various diseases.
Industry: : Possible applications in the manufacture of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone exerts its effects involves interaction with molecular targets, such as enzymes or receptors. These interactions typically occur through binding to active sites, leading to modulation of biological pathways.
Comparison with Similar Compounds
When compared to other similar compounds, 1-(4-(3-((6-Methoxypyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone stands out due to its unique combination of a methoxypyridazine and a piperidine ring connected via a pyrrolidine linkage.
List of Similar Compounds
1-(4-(3-(Pyridazin-3-yl)oxy)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone
1-(4-(3-(6-Methoxypyridazin-3-yl)oxy)piperidin-1-carbonyl)pyrrolidin-1-yl)ethanone
1-(4-(3-(6-Methoxypyridazin-3-yl)oxy)pyrrolidin-1-carbonyl)piperidin-1-yl)propanone
There you have it! Hopefully this gives you a deeper understanding of this compound and its scientific significance.
Properties
IUPAC Name |
1-[4-[3-(6-methoxypyridazin-3-yl)oxypyrrolidine-1-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O4/c1-12(22)20-8-5-13(6-9-20)17(23)21-10-7-14(11-21)25-16-4-3-15(24-2)18-19-16/h3-4,13-14H,5-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWELLHSQWJYGEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)OC3=NN=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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